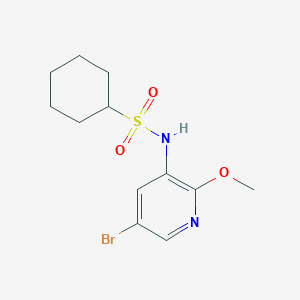
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonyl group attached to a 3,5-dichlorophenyl ring, a methyl group, and an azetidine-2-carboxylic acid moiety. Its distinct structure lends itself to various chemical reactions and applications in scientific research.
Métodos De Preparación
The synthesis of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the 3,5-dichlorophenyl sulfonyl chloride. This intermediate is then reacted with 2-methylazetidine-2-carboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.
Comparación Con Compuestos Similares
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, which may affect its chemical reactivity and biological activity.
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxamide: The carboxamide derivative may exhibit different solubility and stability properties compared to the carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
309977-82-0 |
|---|---|
Fórmula molecular |
C11H11Cl2NO4S |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c1-11(10(15)16)2-3-14(11)19(17,18)9-5-7(12)4-8(13)6-9/h4-6H,2-3H2,1H3,(H,15,16) |
Clave InChI |
QRUADFSYJWWQQW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


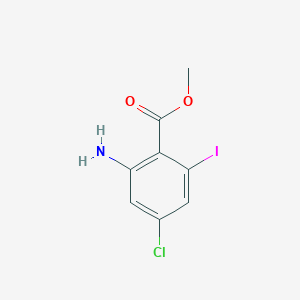
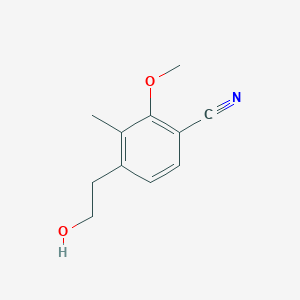
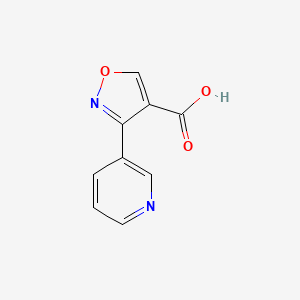
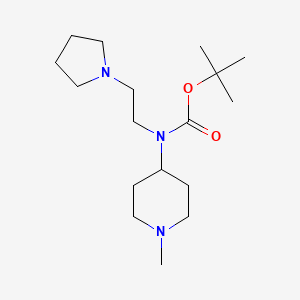
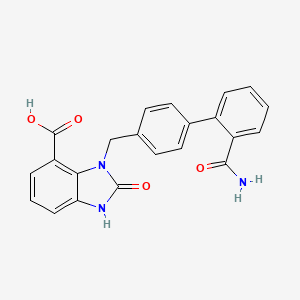
![Ethyl 3-[(2-bromo-5-chlorophenyl)methylidene]cyclobutane-1-carboxylate](/img/structure/B13868434.png)
![methyl 6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylate](/img/structure/B13868440.png)


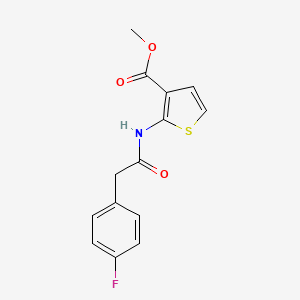


![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
